Kadsulignan C vs. Kadsulignan E/F/G: Stereochemically Resolved Absolute Configuration as a Foundational Identity Marker
Kadsulignan C's absolute stereochemistry was fully determined using 2D ¹H–¹³C long-range COSY NMR and chemical transformation to a known reference, a level of characterization that is essential for reliable identification and differentiation from co-isolated congeners. In the 2011 study by Liu et al., Kadsulignan C (compound 3) was identified alongside Kadsulignans E (4), F (5), and G (6), as well as heteroclitin J (7), from the same plant extract, demonstrating the necessity of rigorous analytical methods to avoid misidentification [1].
| Evidence Dimension | Absolute Configuration Determination Method |
|---|---|
| Target Compound Data | Resolved via 2D ¹H–¹³C long-range COSY and chemical conversion to known compound 10 [2]. |
| Comparator Or Baseline | Kadsulignan E, F, G (also present in the 2011 study) were identified based on spectral comparison with literature data, but their absolute configuration was established in prior separate studies [1]. |
| Quantified Difference | Not applicable (qualitative structural differentiation). |
| Conditions | NMR spectroscopy (¹H, ¹³C, 2D COSY) and chemical transformation. |
Why This Matters
Procuring a compound with a validated absolute configuration minimizes the risk of misassigning biological activity to an incorrect stereoisomer, ensuring experimental fidelity.
- [1] Liu, H., Zhang, B., Peng, Y., Qi, Y., Xu, L., Yang, X., & Xiao, P. (2011). New spirobenzofuranoid dibenzocyclooctadiene lignans from Kadsura oblongifolia. Fitoterapia, 82(5), 731-734. View Source
- [2] Liu, J.-S., Huang, M.-F., & Zhou, H.-X. (1991). Kadsulignan C and D, two novel lignans from Kadsura longipedunculata. Canadian Journal of Chemistry, 69(9), 1403-1407. View Source
